N'-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid
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Overview
Description
N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid is a compound that belongs to the class of carbamimidothioic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a prop-2-enyl group attached to the carbamimidothioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid typically involves the reaction of 2-aminopyridine with an appropriate prop-2-enyl halide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the desired product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown potential in medicinal chemistry
Uniqueness
N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid is unique due to its specific structural features, including the prop-2-enyl group and the carbamimidothioic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFDSHKKGBOHSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C(NC1=CC=CC=N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN=C(NC1=CC=CC=N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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